molecular formula C20H24N2O3S B2696881 2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-39-7

2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2696881
CAS RN: 893097-39-7
M. Wt: 372.48
InChI Key: PHKXIFLYVKEQHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives . The reaction proceeds through a radical pathway, with an iminyl radical initially generated by a single-electron-transfer (SET) process .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It forms the core structure of the compound “2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide”. The molecular structure of this compound includes a butoxybenzoyl group and a methylamino group attached to the thiophene ring.


Physical And Chemical Properties Analysis

Thiophene, the core structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the retrieved literature.

Scientific Research Applications

Antiarrhythmic and Antianxiety Activities

Novel thiophene derivatives synthesized from related compounds have been shown to exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These derivatives were evaluated against standard drugs like procaine amide, lidocaine, diazepam, and buspirone, displaying high activity levels. This research suggests potential therapeutic applications for cardiovascular and anxiety disorders (Amr et al., 2010).

Catalytic Aminocarbonylation

The compound's derivatives have been utilized in catalytic aminocarbonylation reactions involving iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives. This process demonstrates the compound's versatility in organic synthesis, particularly in the formation of complex molecules under mild conditions (Müller et al., 2005).

Synthesis of Biologically Active Derivatives

Related thiophene carboxamide compounds have been used as precursors for synthesizing various biologically active, fused heterocyclic derivatives. These derivatives exhibit antimicrobial activity, highlighting the potential for developing new antibiotics and antimicrobial agents (Wardakhan et al., 2005).

Adenosine A1 Receptor Allosteric Enhancers

Compounds related to 2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been explored for their role as adenosine A1 receptor allosteric enhancers. These studies reveal the compound's potential in modulating receptor activity, which could have implications for treating various neurological conditions (Nikolakopoulos et al., 2006).

Anti-inflammatory and Antioxidant Activities

The acid chloride derivatives of a closely related compound have demonstrated in vitro anti-inflammatory and antioxidant activities. These findings suggest possible applications in developing anti-inflammatory and antioxidant therapies, with efficacy comparable to standard drugs like ibuprofen and ascorbic acid (Kumar et al., 2008).

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” and similar compounds may be subjects of future research in the search for more effective pharmacological agents.

properties

IUPAC Name

2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-3-4-11-25-14-8-5-7-13(12-14)18(23)22-20-17(19(24)21-2)15-9-6-10-16(15)26-20/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKXIFLYVKEQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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